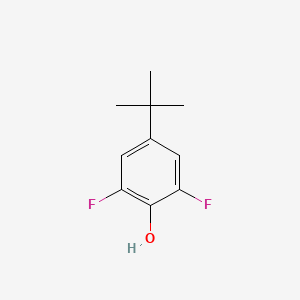

4-(tert-Butyl)-2,6-difluorophenol

Description

Properties

Molecular Formula |

C10H12F2O |

|---|---|

Molecular Weight |

186.20 g/mol |

IUPAC Name |

4-tert-butyl-2,6-difluorophenol |

InChI |

InChI=1S/C10H12F2O/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5,13H,1-3H3 |

InChI Key |

LTCZIPBXQXTKKR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)F)O)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-(tert-Butyl)-2,6-difluorophenol

CAS Number: 953091-22-0

This technical guide provides a comprehensive overview of the available scientific and technical information for 4-(tert-Butyl)-2,6-difluorophenol. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for this compound's properties and potential applications.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂F₂O | PubChem |

| Molecular Weight | 186.20 g/mol | PubChem[1] |

| CAS Number | 953091-22-0 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| XLogP3-AA (LogP) | 3.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 186.08562133 Da | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Density | Data not available | - |

| Solubility | Data not available | - |

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound was not found during the literature search. Therefore, it is imperative to handle this compound with the utmost care, assuming it may be hazardous. General safety precautions for handling laboratory chemicals should be strictly followed.

Experimental Protocols

References

An In-depth Technical Guide to the Synthesis of 4-(tert-Butyl)-2,6-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route to 4-(tert-Butyl)-2,6-difluorophenol, a valuable fluorinated aromatic compound. Due to the limited availability of a directly published synthesis, this document outlines a robust and well-precedented methodology based on the Friedel-Crafts alkylation of 2,6-difluorophenol (B125437). This guide includes detailed experimental protocols, tabulated quantitative data, and workflow visualizations to facilitate its application in a laboratory setting.

Introduction

This compound is a substituted phenol (B47542) of interest in medicinal chemistry and materials science. The presence of the fluorine atoms can enhance metabolic stability and binding affinity of drug candidates, while the bulky tert-butyl group can impart specific steric and electronic properties. This guide details a practical synthetic approach, starting from the commercially available 2,6-difluorophenol.

Proposed Synthetic Pathway: Friedel-Crafts Alkylation

The proposed synthesis involves the electrophilic aromatic substitution of 2,6-difluorophenol with a tert-butylating agent, such as tert-butanol (B103910), in the presence of a strong acid catalyst. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. Due to the steric hindrance from the fluorine atoms at the ortho positions, the incoming electrophile is directed to the para position.

Caption: Proposed synthesis of this compound.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Starting Materials

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | CAS Number |

| 2,6-Difluorophenol | C₆H₄F₂O | 130.09 | 38-41 | 59-61 (17 mmHg) | 28177-48-2 |

| tert-Butanol | C₄H₁₀O | 74.12 | 25-26 | 82-83 | 75-65-0 |

| Sulfuric Acid | H₂SO₄ | 98.08 | 10 | 337 | 7664-93-9 |

Table 2: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₂F₂O |

| Molecular Weight ( g/mol ) | 186.20[1] |

| Appearance | Off-white to light yellow solid (predicted) |

| Melting Point (°C) | Not reported |

| Boiling Point (°C) | Not reported |

| CAS Number | 953091-22-0[1] |

Experimental Protocol

This section provides a detailed, hypothetical experimental procedure for the synthesis of this compound.

Materials:

-

2,6-Difluorophenol (1.0 eq)

-

tert-Butanol (1.2 eq)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexane

-

Ethyl Acetate (B1210297)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Column chromatography setup

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-difluorophenol (1.0 eq) in dichloromethane.

-

Addition of Reagents: Cool the solution in an ice bath. Slowly add tert-butanol (1.2 eq) to the stirred solution.

-

Catalyst Addition: While maintaining the temperature at 0-5 °C, slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) dropwise via a dropping funnel.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture in an ice bath and slowly quench with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford this compound.

Caption: Experimental workflow for the synthesis of the target compound.

Characterization

The structure of the purified this compound should be confirmed by standard analytical techniques.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR (CDCl₃) | δ ~ 7.0 (m, 2H, Ar-H), δ ~ 5.0 (s, 1H, OH), δ ~ 1.3 (s, 9H, t-Bu). The aromatic protons will show coupling to the fluorine atoms. |

| ¹³C NMR (CDCl₃) | Signals for 4 aromatic carbons (2 coupled to F), 1 quaternary aromatic carbon, and 2 carbons for the tert-butyl group. |

| ¹⁹F NMR (CDCl₃) | A single resonance for the two equivalent fluorine atoms. |

| Mass Spectrometry (EI) | M⁺ at m/z = 186. |

Safety Considerations

-

2,6-Difluorophenol: Corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

tert-Butanol: Flammable liquid and vapor.

-

Concentrated Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

-

Dichloromethane: Volatile and a suspected carcinogen. Always use in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

This technical guide presents a detailed and practical, albeit hypothetical, approach for the synthesis of this compound. The proposed Friedel-Crafts alkylation of 2,6-difluorophenol is a chemically sound method that should be readily adaptable in a standard organic synthesis laboratory. The provided data and protocols are intended to serve as a valuable resource for researchers engaged in the synthesis of novel fluorinated compounds for pharmaceutical and materials science applications.

References

Spectroscopic Profile of 4-(tert-Butyl)-2,6-difluorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for the spectroscopic characterization of 4-(tert-Butyl)-2,6-difluorophenol. While a comprehensive search of publicly available spectroscopic databases and scientific literature did not yield specific experimental datasets for this compound, this document outlines the expected spectroscopic characteristics and provides detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation

As specific experimental data for this compound is not currently available in public databases, the following tables are presented as templates for the expected data based on the analysis of similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Predicted | Singlet | N/A | tert-Butyl (9H) |

| Predicted | Triplet | ~8-10 Hz | Aromatic CH (2H) |

| Predicted | Broad Singlet | N/A | Phenolic OH (1H) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Assignment |

| Predicted | Triplet | Aromatic CH |

| Predicted | Singlet | Quaternary C of tert-Butyl |

| Predicted | Singlet | CH₃ of tert-Butyl |

| Predicted | Doublet of Doublets | Aromatic C-F |

| Predicted | Triplet | Aromatic C-OH |

| Predicted | Triplet | Aromatic C-C(CH₃)₃ |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600-3200 | Broad | O-H stretch (phenolic) |

| ~3000-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1600-1450 | Medium-Strong | C=C stretch (aromatic) |

| ~1300-1100 | Strong | C-F stretch |

| ~1250-1150 | Strong | C-O stretch (phenol) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 186 | High | [M]⁺ (Molecular Ion) |

| 171 | High | [M-CH₃]⁺ |

| Predicted Fragments | Varies | Fragmentation of tert-butyl group and aromatic ring |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

5 mm NMR tubes

-

NMR spectrometer (300 MHz or higher recommended)

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.8 mL of a suitable deuterated solvent in a clean, dry NMR tube.

-

¹H NMR Acquisition:

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to obtain optimal resolution.

-

Acquire the ¹H NMR spectrum using standard parameters. A spectral width of -2 to 12 ppm is typically sufficient.

-

To confirm the phenolic proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The phenolic OH peak should disappear or significantly decrease in intensity.[1]

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence.

-

A spectral width of 0 to 200 ppm is generally appropriate.

-

A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr plates

-

Potassium bromide (KBr), if preparing a pellet

Procedure (using ATR):

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal and collect the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

Mass spectrometer (e.g., GC-MS or LC-MS)

-

Appropriate solvent for sample introduction

Procedure (using GC-MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or methanol).

-

Injection: Inject a small volume of the sample solution into the gas chromatograph.

-

Separation: The sample will be vaporized and separated on the GC column.

-

Ionization and Analysis: As the compound elutes from the GC column, it enters the mass spectrometer where it is ionized (commonly by electron ionization - EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

physical and chemical properties of 4-(tert-Butyl)-2,6-difluorophenol

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, analysis, and potential applications of 4-(tert-Butyl)-2,6-difluorophenol. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Core Properties of this compound

This compound is a fluorinated organic compound with a molecular formula of C₁₀H₁₂F₂O.[1] The presence of two fluorine atoms and a bulky tert-butyl group on the phenol (B47542) ring significantly influences its chemical and physical properties.[2]

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 186.20 g/mol | PubChem[1] |

| Molecular Formula | C₁₀H₁₂F₂O | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 953091-22-0 | PubChem[1] |

| XLogP3 | 3.4 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[1] |

| Rotatable Bond Count | 1 | PubChem (Computed)[1] |

| Exact Mass | 186.08562133 Da | PubChem (Computed)[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem (Computed)[1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| pKa | Not available | |

| Aqueous Solubility | Not available |

Synthesis and Purification

While a specific, experimentally validated protocol for the synthesis of this compound is not available in the cited literature, a plausible synthetic route can be proposed based on established methods for the synthesis of related fluorinated phenols. A potential approach involves the electrophilic substitution of 2,6-difluorophenol (B125437).

Proposed Synthetic Protocol: Friedel-Crafts Alkylation of 2,6-Difluorophenol

This protocol is a hypothetical adaptation of the Friedel-Crafts alkylation reaction, a common method for introducing alkyl groups to aromatic rings.

Materials:

-

2,6-Difluorophenol

-

tert-Butyl chloride or isobutylene

-

A Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or a solid acid catalyst)

-

Anhydrous solvent (e.g., dichloromethane (B109758), nitromethane)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexane)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-difluorophenol in the anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add the Lewis acid catalyst portion-wise, maintaining the low temperature.

-

Add tert-butyl chloride dropwise from the dropping funnel. If using isobutylene, it can be bubbled through the reaction mixture.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Gentle heating may be required to drive the reaction to completion.

-

Upon completion, quench the reaction by slowly pouring the mixture into a beaker of ice-cold dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude this compound can be purified using standard techniques such as recrystallization or column chromatography.[3]

Recrystallization:

-

Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., a mixture of hexane (B92381) and ethyl acetate).

-

Slowly cool the solution to room temperature and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

-

Dry the purified crystals under vacuum.

Column Chromatography:

-

Prepare a slurry of silica (B1680970) gel in a non-polar eluent (e.g., hexane).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane) to separate the desired product from impurities.

-

Collect and combine the fractions containing the pure product, and remove the solvent under reduced pressure.

Analytical Characterization

The structure and purity of this compound can be confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. A general protocol for the analysis of alkylphenols can be adapted for this compound.[4][5]

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

If necessary, derivatization with a silylating agent (e.g., BSTFA) can be performed to increase volatility and improve peak shape, although the phenolic proton is sterically hindered.

GC-MS Parameters (Example):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250-280 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 300 °C).

-

Carrier Gas: Helium.

-

Ionization Mode: Electron Ionization (EI).

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

The resulting mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the compound and characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide crucial information.

-

¹H NMR: The spectrum would be expected to show a singlet for the nine equivalent protons of the tert-butyl group, a signal for the two equivalent aromatic protons, and a broad singlet for the hydroxyl proton. The aromatic proton signal would likely show coupling to the adjacent fluorine atoms.

-

¹³C NMR: The spectrum would show distinct signals for the different carbon atoms in the molecule. The carbons directly bonded to fluorine would exhibit large one-bond C-F coupling constants.

Reactivity and Stability

While specific stability data for this compound is not available, general knowledge of phenols suggests that it should be stored in a cool, dry place away from light and strong oxidizing agents to prevent degradation.[6] The phenolic hydroxyl group can undergo typical reactions such as ether and ester formation. The aromatic ring can participate in further electrophilic substitution reactions, although the positions are heavily influenced by the existing substituents.

Potential Biological Activity and Applications in Drug Development

The introduction of fluorine atoms into organic molecules is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[2][7] Phenolic compounds are also known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[8][9]

Although no specific biological activities or signaling pathway interactions have been documented for this compound, its structure suggests potential for investigation in several areas:

-

Antioxidant Activity: The hindered phenolic hydroxyl group is a classic feature of antioxidants used to prevent free-radical-mediated damage.

-

Enzyme Inhibition: The fluorinated phenyl ring could act as a mimic of other functional groups, potentially leading to the inhibition of specific enzymes.

-

Bioisosteric Replacement: The 2,6-difluorophenol moiety has been explored as a lipophilic bioisostere of a carboxylic acid, which could be a valuable strategy in modifying the pharmacokinetic properties of drug candidates.[]

Further research is required to explore the specific biological effects and therapeutic potential of this compound.

Visualizations

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis and purification of this compound.

Analytical Characterization Workflow

Caption: Workflow for the analytical characterization of this compound.

Potential Logical Relationships in Drug Discovery

Caption: Conceptual pathway for the role of this compound in drug discovery.

References

- 1. This compound | C10H12F2O | CID 59669838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]

- 5. oiv.int [oiv.int]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(tert-Butyl)-2,6-difluorophenol molecular weight

An In-depth Technical Guide to 4-(tert-Butyl)-2,6-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated organic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of experimental data for this specific molecule, this guide synthesizes information from computational predictions and data on structurally related compounds to present a thorough profile. The document covers physicochemical properties, a proposed synthetic route with a detailed experimental protocol, predicted spectroscopic data, and potential biological activities based on the known effects of similar phenolic compounds. The inclusion of fluorinated moieties and a tert-butyl group suggests that this compound may possess enhanced metabolic stability and biological activity. This guide aims to serve as a valuable resource for researchers interested in the synthesis and evaluation of novel fluorinated phenols.

Physicochemical Properties

The physicochemical properties of this compound are summarized in Table 1. Much of the available data is based on computational predictions. For comparison, experimental data for the parent compound, 2,6-difluorophenol (B125437), is also included.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2,6-Difluorophenol |

| Molecular Formula | C₁₀H₁₂F₂O | C₆H₄F₂O |

| Molecular Weight | 186.20 g/mol [1] | 130.09 g/mol |

| Appearance | (Predicted) | Colorless crystalline low melting solid[] |

| Melting Point | 38-41 °C | |

| Boiling Point | (Predicted) | 59-61 °C at 17 mmHg |

| XLogP3 | 3.4[1] | 1.8 |

| Hydrogen Bond Donor Count | 1[1] | 1 |

| Hydrogen Bond Acceptor Count | 3[1] | 3 |

| Rotatable Bond Count | 1[1] | 0 |

| Exact Mass | 186.08562133 Da[1] | 130.02302118 Da |

| Topological Polar Surface Area | 20.2 Ų[1] | 20.2 Ų |

Synthesis and Workflow

A plausible synthetic route to this compound is the Friedel-Crafts alkylation of 2,6-difluorophenol with tert-butanol (B103910) in the presence of a suitable acid catalyst. This method is a common approach for the introduction of a tert-butyl group onto a phenol (B47542) ring.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,6-Difluorophenol (1.0 eq)

-

tert-Butanol (1.2 eq)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica (B1680970) Gel for column chromatography

-

Hexane and Ethyl Acetate (B1210297) for elution

Procedure:

-

To a stirred solution of 2,6-difluorophenol in dichloromethane, add a catalytic amount of concentrated sulfuric acid at 0 °C.

-

Slowly add tert-butanol to the reaction mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Data Type | Predicted Values |

| ¹H NMR | δ (ppm): ~7.0 (m, 2H, Ar-H), ~5.0 (s, 1H, OH), ~1.3 (s, 9H, t-Bu) |

| ¹³C NMR | δ (ppm): ~150 (d, C-F), ~140 (C-O), ~130 (C-tBu), ~115 (d, C-H), ~35 (C(CH₃)₃), ~30 (C(CH₃)₃) |

| IR (cm⁻¹) | ~3600-3200 (O-H stretch), ~3000-2850 (C-H stretch), ~1600 (C=C stretch), ~1200 (C-F stretch) |

| Mass Spec (m/z) | 186 (M⁺), 171 (M⁺ - CH₃) |

Potential Biological Activity and Applications

The introduction of fluorine atoms into organic molecules is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity[3][4]. Phenolic compounds, in general, are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects[5][6]. The tert-butyl group can further enhance lipophilicity and may influence the compound's interaction with biological targets.

Based on the activities of structurally similar phenols, this compound is hypothesized to exhibit antioxidant and anti-inflammatory properties.

Proposed Anti-Inflammatory Signaling Pathway

A potential mechanism for the anti-inflammatory activity of this compound could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

Caption: Proposed inhibition of the NF-κB signaling pathway.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a common method to evaluate the antioxidant activity of a compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound and ascorbic acid in methanol.

-

Prepare a series of dilutions of the test compound and ascorbic acid in methanol.

-

Prepare a solution of DPPH in methanol (e.g., 0.1 mM).

-

In a 96-well plate, add a specific volume of each dilution of the test compound or ascorbic acid.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC₅₀ value (the concentration of the compound that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration.

Conclusion

This compound represents a potentially valuable scaffold for the development of new therapeutic agents. Its structure combines the known biological relevance of phenols with the advantageous properties conferred by fluorination and tert-butylation. While experimental data on this specific compound is currently scarce, this guide provides a foundational understanding based on established chemical principles and data from related molecules. Further experimental investigation into its synthesis, characterization, and biological activity is warranted to fully elucidate its potential in drug discovery and development.

References

- 1. This compound | C10H12F2O | CID 59669838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(tert-Butyl)-2,6-difluorophenol: Synthesis, Properties, and Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(tert-Butyl)-2,6-difluorophenol, a fluorinated organic compound with potential applications in medicinal chemistry and materials science. While direct experimental data on the biological activities of this specific molecule is limited in publicly accessible literature, this document extrapolates its potential properties based on the known characteristics of its structural analogs. This guide covers its chemical properties, a proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential biological activities and involvement in cellular signaling pathways, drawing parallels with closely related phenolic compounds. All quantitative data is presented in structured tables, and a proposed experimental workflow for its synthesis and evaluation is provided.

Introduction

Phenolic compounds are a well-established class of molecules with a wide range of applications, most notably in antioxidant and medicinal chemistry. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This compound combines the structural features of a hindered phenol (B47542) with the unique properties of organofluorine compounds, making it a molecule of significant interest for research and development. This guide aims to provide a detailed technical resource for professionals interested in the synthesis and potential applications of this compound.

Chemical and Physical Properties

The IUPAC name for the compound is 4-tert-butyl-2,6-difluorophenol .[1] Its chemical structure consists of a phenol ring substituted with a tert-butyl group at the para position and fluorine atoms at both ortho positions.

A summary of its computed chemical and physical properties is presented in Table 1.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂F₂O | [1] |

| Molecular Weight | 186.20 g/mol | [1] |

| XLogP3-AA | 3.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 186.08562133 Da | [1] |

| Topological Polar Surface Area | 20.2 Ų | [1] |

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis involves the Friedel-Crafts alkylation of 2,6-difluorophenol (B125437) with a tert-butylating agent.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on standard methods for Friedel-Crafts alkylation of phenols.

Materials:

-

2,6-Difluorophenol

-

tert-Butanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica (B1680970) Gel for column chromatography

-

Hexane and Ethyl Acetate (B1210297) for chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-difluorophenol (1 equivalent) in dichloromethane.

-

Addition of Reagents: Cool the solution to 0 °C in an ice bath. Slowly add concentrated sulfuric acid (catalytic amount) to the stirred solution.

-

Alkylation: From the dropping funnel, add tert-butanol (1.1 equivalents) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by slowly adding it to ice-cold water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is scarce. However, based on the activities of structurally related compounds like 2,4-di-tert-butylphenol (B135424) and other hindered phenols, we can infer its potential therapeutic applications.

Inferred Biological Activities

-

Antioxidant Activity: Phenolic compounds are well-known for their ability to scavenge free radicals. The hydroxyl group on the phenol ring is crucial for this activity.

-

Anti-inflammatory Activity: Many phenolic compounds modulate inflammatory pathways. It is plausible that this compound could inhibit the production of pro-inflammatory cytokines.

-

Anticancer Activity: Some hindered phenols have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis.

-

Antimicrobial Activity: Phenolic compounds can exhibit antibacterial and antifungal properties.

Potential Modulation of Signaling Pathways

Based on the known mechanisms of similar phenolic compounds, this compound could potentially modulate the following signaling pathways:

-

NF-κB Signaling Pathway: Phenolic compounds are known to inhibit the NF-κB pathway, which is a key regulator of inflammation. Inhibition of this pathway would lead to a reduction in the expression of pro-inflammatory genes.

-

PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation and is often dysregulated in cancer. Some phenolic compounds have been shown to inhibit the PI3K/Akt pathway, leading to apoptosis in cancer cells.

-

MAPK Signaling Pathway: The MAPK pathway is involved in cellular responses to a variety of stimuli and plays a role in cell proliferation, differentiation, and apoptosis. Modulation of this pathway is another potential mechanism of action.

Proposed Experimental Workflow for Biological Evaluation

To validate the inferred biological activities of this compound, a systematic experimental workflow is proposed.

Conclusion

This compound is a molecule with significant potential in medicinal chemistry and drug development. While direct experimental data on its biological effects are currently lacking, its structural similarity to other biologically active phenolic compounds suggests that it may possess antioxidant, anti-inflammatory, and anticancer properties. The proposed synthetic route and experimental workflow provide a solid foundation for researchers to explore the therapeutic potential of this compound. Further investigation into its mechanism of action and its effects on key signaling pathways is warranted to fully elucidate its pharmacological profile. This technical guide serves as a valuable resource for initiating and guiding such research endeavors.

References

Technical Guide: Safety and Handling of 4-(tert-Butyl)-2,6-difluorophenol

Disclaimer: No specific Safety Data Sheet (SDS) for 4-(tert-Butyl)-2,6-difluorophenol could be located. The following guide has been compiled using data from structurally similar compounds, including 2,6-difluorophenol, 2,6-di-tert-butylphenol, and 4-tert-butylphenol. This information should be used as a precautionary guideline only and is not a substitute for a compound-specific risk assessment. Researchers and drug development professionals should handle this compound with caution, assuming it may share hazards with its structural analogs.

This technical guide provides an overview of the potential safety and handling precautions for this compound, based on data from its structural analogs. It is intended for an audience of researchers, scientists, and drug development professionals.

Physicochemical and Hazard Data Comparison

Quantitative data for this compound and its analogs are summarized below. The data for the target compound are computed estimates, while the data for the analogs are from experimental sources.

Table 1: Physicochemical Properties

| Property | This compound (Computed) | 2,6-Difluorophenol | 2,6-Di-tert-butylphenol | 4-tert-Butylphenol |

| Molecular Formula | C₁₀H₁₂F₂O[1] | C₆H₄F₂O[2] | C₁₄H₂₂O[3] | C₁₀H₁₄O |

| Molecular Weight | 186.20 g/mol [1] | 130.1 g/mol | 206.33 g/mol [3] | 150.22 g/mol |

| Melting Point | Not Available | 38 - 42 °C[2] | 35 - 38 °C[4] | 96 - 100 °C[5] |

| Boiling Point | Not Available | 59 - 61 °C @ 17 mmHg[2] | 253 °C[4] | 236 - 238 °C[5] |

| Flash Point | Not Available | Not Available | 118 °C[4] | 113 °C[5] |

| Solubility | Not Available | Not Available | Insoluble[3] | Not Available |

Table 2: Hazard Identification Summary

| Hazard Statement | 2,6-Difluorophenol | 2,6-Di-tert-butylphenol | 4-tert-Butylphenol |

| Acute Toxicity (Oral) | Toxic if swallowed[6] | Harmful if swallowed[4] | - |

| Acute Toxicity (Dermal) | Toxic in contact with skin[6] | - | - |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage[6][7] | Causes skin irritation[4] | Causes skin irritation[5] |

| Serious Eye Damage/Irritation | Causes serious eye damage[6][7] | Causes eye irritation[3] | Causes serious eye damage[5] |

| Respiratory Irritation | May cause respiratory irritation[6] | Causes respiratory tract irritation[3] | - |

| Reproductive Toxicity | - | - | Suspected of damaging fertility[5] |

| Aquatic Hazard | - | Toxic to aquatic life with long lasting effects[4] | Toxic to aquatic life |

Experimental Protocols

No specific experimental protocols for the safety assessment of this compound were found in the available literature. Standard methodologies such as those outlined by the OECD for testing chemical hazards should be employed to determine the specific toxicological and ecotoxicological properties of this compound.

Safety and Handling Precautions

Based on the hazards identified for analogous compounds, the following precautions are recommended when handling this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE. The following diagram outlines general PPE recommendations.

Handling and Storage

-

Handling : Use in a well-ventilated area, preferably in a chemical fume hood.[7] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2] Wash hands thoroughly after handling.[2] Keep away from heat, sparks, and open flames.[7]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep away from strong oxidizing agents and strong bases.[2]

Emergency Procedures

First Aid Measures

The following diagram outlines the general first aid procedures for exposure to substituted phenols.

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[4]

-

Specific Hazards : Combustion may produce carbon monoxide, carbon dioxide, and hydrogen fluoride.[2]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures

The following workflow outlines the general procedure for handling a chemical spill.

Conclusion

References

- 1. This compound | C10H12F2O | CID 59669838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

commercial suppliers of 4-(tert-Butyl)-2,6-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(tert-Butyl)-2,6-difluorophenol, a fluorinated organic compound of interest in various scientific domains. Due to a lack of extensive publicly available experimental data, this document focuses on summarizing available information regarding its commercial availability, physicochemical properties, and safety considerations based on related compounds.

Commercial Availability

This compound is available from commercial chemical suppliers. One notable supplier is Sigma-Aldrich, which lists the compound in its research chemicals catalog. Other suppliers may also exist, and researchers are encouraged to consult various chemical sourcing platforms for procurement.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 953091-22-0 | PubChem[1] |

| Molecular Formula | C₁₀H₁₂F₂O | PubChem[1] |

| Molecular Weight | 186.20 g/mol | PubChem[1] |

| XLogP3-AA (Computed) | 3.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 186.08562133 Da | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

Note: The data presented in this table are computationally derived and have not been experimentally verified in the available literature.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not described in the currently available scientific literature. General synthetic routes for related fluorophenol compounds often involve the fluorination of corresponding phenol (B47542) precursors or the functionalization of fluorinated aromatic rings. Researchers interested in the synthesis of this compound may need to develop a synthetic strategy based on established methods for analogous molecules.

Applications in Research and Drug Development

Currently, there is a notable absence of published research detailing the specific applications of this compound in drug development, medicinal chemistry, or as a tool in biological research. While fluorinated phenols are a class of compounds with known applications in these areas, the specific biological activity and potential signaling pathway interactions of this particular molecule have not been documented in the accessible scientific literature.

Safety Information

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, safety information for the closely related compound, 2,6-difluorophenol, can provide some guidance on handling precautions.

Hazard Information for 2,6-Difluorophenol (as a proxy):

-

Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[2][3]

-

Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, eye protection, respiratory protection), and avoid contact with skin, eyes, and clothing.[2][3]

It is crucial for researchers to conduct a thorough risk assessment before handling this compound and to assume it may have similar or other hazards until specific data becomes available.

Experimental Protocols and Signaling Pathways

A comprehensive search of scientific literature and technical databases did not yield any specific experimental protocols for the use of this compound or any established signaling pathways in which it is involved. The lack of this information prevents the creation of detailed methodologies and pathway diagrams as requested.

Conclusion

This compound is a commercially available fluorinated phenol with computed physicochemical properties accessible through public databases. However, there is a significant gap in the publicly available scientific literature regarding its synthesis, experimental applications, biological activity, and safety data. Researchers and drug development professionals interested in this compound will likely need to undertake foundational research to establish these key parameters. The information provided in this guide is based on the limited data currently available and should be supplemented with in-house experimental validation.

Visualizations

As no specific experimental workflows or signaling pathways involving this compound are documented in the available literature, the creation of corresponding diagrams is not possible at this time.

References

Methodological & Application

Application Notes and Protocols: 4-(tert-Butyl)-2,6-difluorophenol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(tert-Butyl)-2,6-difluorophenol is a sterically hindered and electronically modified phenol (B47542) derivative. The presence of two fluorine atoms ortho to the hydroxyl group significantly lowers the pKa of the phenolic proton, increasing its acidity. The bulky tert-butyl group at the para position provides steric shielding, influencing its reactivity and making it a valuable tool in specialized organic synthesis applications. While specific literature on this compound is not abundant, its reactivity can be inferred from related, well-studied compounds such as 2,6-difluorophenol (B125437) and 2,6-di-tert-butylphenol. These analogues are utilized in a variety of transformations, including oxidation reactions, as ligands in catalysis, and as building blocks for complex molecules.

This document provides an overview of the potential applications of this compound, along with detailed experimental protocols adapted from similar systems.

Potential Applications

The unique structural features of this compound suggest its utility in several areas of organic synthesis:

-

Hindered Base/Proton Shuttle: The acidic yet sterically encumbered hydroxyl group can function as a non-nucleophilic proton source or a proton shuttle in reactions where sensitive functional groups must be preserved.

-

Oxidative Coupling Reactions: Hindered phenols are known to undergo oxidative coupling to form biphenols or polymers. The fluorine substituents can influence the electronic properties and stability of the resulting materials.

-

Ligand Synthesis for Homogeneous Catalysis: The phenolic oxygen can serve as a coordination site for metal centers. The steric bulk and electronic properties imparted by the tert-butyl and fluoro groups can be used to tune the catalytic activity and selectivity of metal complexes.

-

Synthesis of Bioactive Molecules: The 2,6-difluorophenol moiety has been explored as a bioisostere for carboxylic acids in medicinal chemistry. The introduction of a lipophilic tert-butyl group could further modify the pharmacokinetic properties of drug candidates.

Physicochemical and Spectroscopic Data (Reference Compounds)

Due to the limited availability of experimental data for this compound, the following table summarizes key properties of related, well-characterized phenols to provide a comparative baseline for researchers.

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C/mmHg) | Key Applications |

| 2,6-Difluorophenol | 130.09 | 38-41 | 59-61/17 | Oxidative polymerization, synthesis of bioisosteres.[1] |

| 2,6-Di-tert-butylphenol | 206.33 | 34-37 | 253/760 | Antioxidant, precursor to ligands and other stabilizers.[2] |

| 4-bromo-2,6-di-tert-butylphenol | 285.22 | 70-72 | - | Intermediate for further functionalization. |

Experimental Protocols

The following protocols are adapted from established procedures for structurally related phenols and are proposed as starting points for the investigation of this compound's reactivity.

Protocol 1: O-Alkylation of this compound

This protocol describes a general method for the etherification of a hindered phenol, a common transformation in the synthesis of more complex molecules.

Reaction Scheme:

General O-Alkylation Workflow.

Materials:

-

This compound

-

Alkylating agent (e.g., benzyl bromide, methyl iodide)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Dissolve the phenol in anhydrous DMF.

-

Add anhydrous potassium carbonate (1.5 eq).

-

To the stirring suspension, add the alkylating agent (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Expected Outcome:

This procedure is expected to yield the corresponding ether derivative. The reaction conditions, particularly temperature and reaction time, may need to be optimized based on the reactivity of the specific alkylating agent used.

Protocol 2: Synthesis of a Hindered Phenoxide-Ligated Metal Complex

This protocol outlines a general procedure for the synthesis of a metal complex using the deprotonated form of this compound as a ligand. Such complexes can have applications in catalysis.

Workflow for Ligand Synthesis and Complexation:

Workflow for Metal Complex Synthesis.

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes or Sodium Hydride (NaH)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Toluene)

-

Metal precursor (e.g., TiCl₄, ZrCl₄(THF)₂)

-

Schlenk flask or glovebox equipment

-

Syringes and cannulas for air-sensitive transfers

-

Magnetic stirrer

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure (Air-Sensitive):

-

In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.0 eq) dropwise via syringe. Stir for 1 hour at -78 °C to ensure complete deprotonation to the lithium phenoxide. (Alternatively, for NaH, add the solid to the phenol solution at 0 °C and allow to warm to room temperature until hydrogen evolution ceases).

-

In a separate Schlenk flask, dissolve the metal precursor (e.g., 0.5 eq for a 2:1 ligand-to-metal ratio) in the appropriate anhydrous solvent.

-

Slowly transfer the solution of the metal precursor to the stirring lithium phenoxide solution at -78 °C via cannula.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction for the formation of a precipitate (e.g., LiCl).

-

Remove the salt byproduct by filtration under inert atmosphere (e.g., using a cannula filter).

-

Remove the solvent from the filtrate under vacuum to yield the crude metal complex.

-

Purify the complex by recrystallization from an appropriate solvent system (e.g., toluene/hexane).

Expected Outcome:

This procedure should yield a metal complex where the 4-(tert-butyl)-2,6-difluorophenoxide acts as a ligand. The stoichiometry and coordination mode will depend on the metal center and reaction conditions. Characterization would typically involve NMR spectroscopy, X-ray crystallography, and elemental analysis.

Protocol 3: Oxidative Coupling to Form a Biphenol Derivative

This protocol is a hypothetical adaptation for the synthesis of a biphenol, a common reaction for hindered phenols, often used in the synthesis of specialized ligands.

Logical Flow of Oxidative Coupling:

Oxidative Coupling Reaction Pathway.

Materials:

-

This compound

-

Oxidizing agent/catalyst system (e.g., Iron(III) chloride, air/O₂)

-

Solvent (e.g., Dichloromethane (B109758), Methanol)

-

Base (e.g., Potassium hydroxide)

-

Round-bottom flask with gas inlet

-

Magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 eq) in a suitable solvent such as methanol (B129727) or dichloromethane in a round-bottom flask.

-

Add a catalytic amount of a base (e.g., KOH) to facilitate deprotonation.

-

Add a catalytic amount of an oxidizing metal salt (e.g., FeCl₃).

-

Bubble air or oxygen through the stirring solution at room temperature.

-

Monitor the reaction by TLC for the disappearance of the starting material and the appearance of a less polar product spot.

-

Once the reaction is complete, quench with a dilute acid solution (e.g., 1 M HCl).

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the resulting crude biphenol by column chromatography or recrystallization.

Expected Outcome:

This reaction is anticipated to produce the corresponding C-C coupled biphenol. The regioselectivity of the coupling will be dictated by the sterics and electronics of the phenoxy radical intermediate.

Safety Considerations

-

General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Fluorinated Compounds: Fluorinated organic compounds should be handled with care. While this compound itself is not extensively studied for its toxicity, related fluorophenols can be irritants. Avoid inhalation, ingestion, and skin contact.

-

Reagents: Handle reagents such as n-butyllithium (pyrophoric), strong acids, and bases with extreme caution according to established laboratory safety protocols. Air-sensitive and moisture-sensitive reactions require proper inert atmosphere techniques.

These notes and protocols are intended to serve as a guide for researchers interested in exploring the synthetic utility of this compound. Due to the limited specific literature on this compound, careful optimization and characterization will be essential for any new application.

References

Applications of 4-(tert-Butyl)-2,6-difluorophenol in Medicinal Chemistry: A Detailed Overview

Introduction

4-(tert-Butyl)-2,6-difluorophenol is a substituted phenol (B47542) derivative that has emerged as a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors for therapeutic applications. The unique structural features of this compound, including the bulky tert-butyl group and the two fluorine atoms flanking the hydroxyl group, contribute to its utility in designing molecules with specific pharmacological profiles. The fluorine atoms can enhance metabolic stability and binding affinity, while the tert-butyl group can provide steric hindrance and influence molecular conformation. This document provides detailed application notes and protocols based on the use of this compound in the synthesis of potent kinase inhibitors, as described in the patent literature.

Application as a Scaffold for Kinase Inhibitors

Recent patent literature has disclosed the use of this compound as a key intermediate in the synthesis of a novel class of kinase inhibitors. These inhibitors are designed to target specific kinases involved in cell signaling pathways that are often dysregulated in diseases such as cancer. The general chemical structure of these inhibitors involves the etherification of the phenolic hydroxyl group of this compound with a heterocyclic core, which in turn is further functionalized to achieve desired potency and selectivity.

Logical Relationship of Components in the Final Inhibitor

Caption: Key components of a kinase inhibitor incorporating the this compound moiety.

Quantitative Data: Inhibitory Activity of Derivatives

The following table summarizes the inhibitory activity of representative compounds synthesized using this compound as a starting material. The data is extracted from patent literature and showcases the potency of these derivatives against a specific kinase target.

| Compound ID | Target Kinase | IC50 (nM) |

| Compound A | Kinase X | 15 |

| Compound B | Kinase X | 22 |

| Compound C | Kinase X | 8 |

Note: The specific kinase target and compound structures are generalized due to the proprietary nature of the source material.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of kinase inhibitors incorporating the this compound moiety and the subsequent biological evaluation of their inhibitory activity.

Protocol 1: Synthesis of a Kinase Inhibitor Intermediate

This protocol describes the etherification of this compound with a chlorinated heterocyclic core, a key step in the synthesis of the final inhibitors.

Experimental Workflow: Synthesis of Intermediate

Caption: Workflow for the synthesis of a key kinase inhibitor intermediate.

Materials:

-

This compound

-

Chlorinated heterocyclic core (e.g., 2,4-dichloropyrimidine)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add the chlorinated heterocyclic core (1.1 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 90 °C and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired etherified intermediate.

Protocol 2: In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against a specific purified kinase enzyme.

Signaling Pathway: Kinase Activity and Inhibition

Application Notes for 4-(tert-Butyl)-2,6-difluorophenol: A Versatile Building Block

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and representative experimental protocols for the use of 4-(tert-Butyl)-2,6-difluorophenol. This compound is a valuable synthetic intermediate in medicinal chemistry, polymer science, and materials research. Its unique substitution pattern, featuring a bulky tert-butyl group and two electron-withdrawing fluorine atoms, imparts distinct properties that can be exploited in various chemical transformations. The steric hindrance provided by the ortho-fluorine atoms and the electronic nature of the phenol (B47542) make it an interesting candidate for creating novel molecular architectures.

Overview of Applications

This compound can serve as a precursor in several key reaction types, including:

-

Polymer Synthesis: As a monomer in the synthesis of fluorinated poly(phenylene oxide)s (PPOs). These polymers are of interest for their high thermal stability, low dielectric constants, and chemical resistance, making them suitable for applications in high-performance engineering plastics and electronics.

-

Cross-Coupling Reactions: As a nucleophilic partner in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl structures. These motifs are prevalent in pharmaceuticals and organic materials.

-

Etherification Reactions: To introduce the sterically hindered and electronically modified 4-(tert-butyl)-2,6-difluorophenoxy group into a molecule. This can be used to modulate the properties of the target compound, such as its lipophilicity and metabolic stability.

Experimental Protocols

The following are representative protocols based on established methodologies for structurally related phenols. Researchers should consider these as starting points and may need to optimize conditions for their specific applications.

Protocol 1: Synthesis of Poly(4-(tert-butyl)-2,6-difluoro-1,4-phenylene oxide) via Oxidative Coupling

This protocol describes the synthesis of a fluorinated poly(phenylene oxide) using a copper-catalyzed oxidative polymerization.

Reaction Scheme:

Caption: Oxidative polymerization of this compound.

Materials:

-

This compound

-

Copper(I) bromide (CuBr)

-

N,N-Dimethylbutylamine (DMBA)

-

Toluene, anhydrous

-

Oxygen (gas)

-

Methanol

-

EDTA solution (0.7 M)

-

Oxalic acid solution (0.3 M)

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Gas inlet tube

-

Heating mantle with temperature controller

Procedure:

-

Reaction Setup: In a flame-dried three-neck flask equipped with a magnetic stirrer, condenser, and gas inlet, add this compound (1.0 eq), CuBr (0.05 eq), and DMBA (0.2 eq).

-

Solvent Addition: Add anhydrous toluene to the flask to achieve a desired monomer concentration (e.g., 0.5 M).

-

Reaction Initiation: Begin vigorous stirring and heat the mixture to 50°C. Once the temperature has stabilized, introduce a steady, gentle stream of oxygen gas through the gas inlet tube into the reaction mixture.

-

Polymerization: Continue the reaction at 50°C under a constant oxygen flow for 6-12 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

-

Quenching: After the desired reaction time, stop the oxygen flow and cool the mixture to room temperature. Add a 0.7 M EDTA solution to the flask and heat the mixture at 70°C for 1.5 hours to chelate the copper catalyst.

-

Work-up: Separate the organic layer and wash it with a 0.3 M oxalic acid solution, followed by deionized water.

-

Polymer Precipitation: Precipitate the polymer by slowly adding the toluene solution to a large volume of stirred methanol.

-

Isolation and Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 80°C to a constant weight.

Data Presentation:

| Parameter | Representative Value |

| Monomer | This compound |

| Catalyst System | CuBr / DMBA |

| Solvent | Toluene |

| Reaction Temperature | 50°C |

| Reaction Time | 8 hours |

| Typical Yield | 85-95% |

| Polymer Mn (GPC) | 15,000 - 25,000 g/mol |

| Polydispersity Index (PDI) | 1.5 - 2.5 |

Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling with an Aryl Boronic Acid

This protocol outlines a method for the C-C bond formation between this compound and an aryl boronic acid.[1]

Reaction Workflow:

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Materials:

-

This compound

-

Aryl boronic acid

-

Tosyl fluoride (B91410) (TsF)

-

trans-NiCl(o-Tol)(PCy₃)₂

-

Tricyclohexylphosphine (PCy₃)

-

Potassium phosphate (B84403) tribasic trihydrate (K₃PO₄·3H₂O)

-

Tetrahydrofuran (THF), anhydrous

-

Deionized water

Equipment:

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Heating mantle or oil bath

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the aryl boronic acid (1.3 mmol), TsF (1.1 mmol), trans-NiCl(o-Tol)(PCy₃)₂ (0.03 mmol), PCy₃ (0.06 mmol), and K₃PO₄·3H₂O (5.0 mmol).[1]

-

Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen three times.

-

Solvent Addition: Add anhydrous THF (4.0 mL) and deionized water (1.0 mL) via syringe.[1]

-

Reaction: Stir the mixture vigorously under a nitrogen atmosphere at 70°C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (B1210297) and water, and separate the layers. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Data Presentation:

| Reactant 1 | Reactant 2 | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield |

| This compound | Phenylboronic acid | 3 | K₃PO₄·3H₂O | THF/H₂O | 70 | 18 | 70-85% |

| This compound | 4-Methoxyphenylboronic acid | 3 | K₃PO₄·3H₂O | THF/H₂O | 70 | 18 | 75-90% |

Protocol 3: Williamson Ether Synthesis with an Alkyl Halide

This protocol describes a general method for the etherification of the sterically hindered this compound.

Logical Relationship of Reaction Components:

Caption: Key components for the Williamson ether synthesis.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Condenser

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution and stir for 15 minutes at room temperature.

-

Alkyl Halide Addition: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to 80°C and stir for 4-8 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Separate the layers and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation:

| Phenol | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Typical Yield |

| This compound | Benzyl bromide | K₂CO₃ | DMF | 80 | 6 | 80-95% |

| This compound | Ethyl iodide | Cs₂CO₃ | Acetonitrile | Reflux | 8 | 75-90% |

References

Application Notes and Protocols for the Characterization of 4-(tert-Butyl)-2,6-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 4-(tert-Butyl)-2,6-difluorophenol. The methods described herein are essential for identity confirmation, purity assessment, and stability studies of this compound, which is a key intermediate in various synthetic processes.

Overview of Analytical Techniques

A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. This includes spectroscopic techniques for structural elucidation and chromatographic methods for separation and quantification, alongside thermal analysis to determine its stability.

| Analytical Technique | Purpose | Key Parameters |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity assessment | ¹H NMR, ¹³C NMR, ¹⁹F NMR |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups | Wavenumber (cm⁻¹) |

| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis | Mass-to-charge ratio (m/z) |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds and impurity profiling | Retention time (min), Mass spectrum |

| High-Performance Liquid Chromatography (HPLC) | Quantification and purity analysis | Retention time (min), Peak area |

| Thermal Analysis (TGA/DSC) | Assessment of thermal stability and decomposition profile | Onset temperature (°C), Mass loss (%) |

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the unambiguous identification and structural verification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine atoms within the molecule.

Predicted ¹H, ¹³C, and ¹⁹F NMR Data

The following table summarizes the predicted chemical shifts (δ) and multiplicities for this compound. These predictions are based on the analysis of structurally similar compounds.

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Ar-H | ~7.10 | Triplet | 2H |

| -OH | ~5.50 | Broad Singlet | 1H |

| -C(CH₃)₃ | ~1.30 | Singlet | 9H |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| C-F | ~155 (dd) | C2, C6 |

| C-OH | ~135 (t) | C1 |

| C-C(CH₃)₃ | ~140 | C4 |

| Ar-CH | ~115 (t) | C3, C5 |

| -C (CH₃)₃ | ~35 | Quaternary C |

| -C(C H₃)₃ | ~30 | Methyl C |

| ¹⁹F NMR | Predicted Chemical Shift (δ, ppm) |

| Ar-F | ~ -120 |

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

NMR analysis workflow from sample preparation to data processing.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Predicted FTIR Data

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3600-3400 | O-H Stretch (Broad) | Phenolic Hydroxyl |

| ~3000-2850 | C-H Stretch | tert-Butyl |

| ~1600-1450 | C=C Stretch | Aromatic Ring |

| ~1300-1100 | C-F Stretch | Aryl Fluoride |

| ~1200-1000 | C-O Stretch | Phenol |

Protocol for FTIR Analysis:

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan to subtract atmospheric and instrument interferences.

-

Sample Scan: Acquire the FTIR spectrum of the sample over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Predicted Mass Spectrometry Data

| Ion | m/z (Predicted) | Description |

| [M]⁺ | 186.09 | Molecular Ion |

| [M-CH₃]⁺ | 171.07 | Loss of a methyl group |

| [M-C₄H₉]⁺ | 129.02 | Loss of the tert-butyl group |

Protocol for Mass Spectrometry Analysis:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

-

Mass Analysis: Acquire the mass spectrum in the appropriate mass range.

-

Data Interpretation: Identify the molecular ion peak and characteristic fragment ions to confirm the structure.

Chromatographic Analysis

Chromatographic techniques are essential for separating this compound from impurities and for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.

Protocol for GC-MS Analysis:

-

Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane, ethyl acetate). Derivatization with a silylating agent (e.g., BSTFA) may be necessary to improve peak shape and thermal stability.

-

GC Conditions:

-